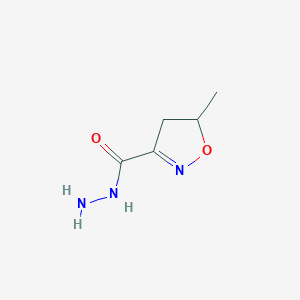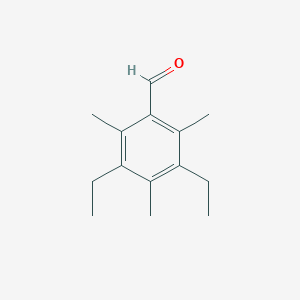![molecular formula C15H25NO3 B14395373 4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one CAS No. 89928-17-6](/img/structure/B14395373.png)
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one is a chemical compound characterized by its unique structure, which includes a nitro group attached to a cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the nitration of cyclohexane derivatives followed by alkylation and cyclization reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The subsequent steps include purification processes such as recrystallization and distillation to achieve the required quality for commercial use.
化学反应分析
Types of Reactions
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized cyclohexane derivatives.
科学研究应用
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives being studied.
相似化合物的比较
Similar Compounds
4-Nitrocyclohexanone: Similar in structure but lacks the additional cyclohexyl ring.
2-(4-Nitrophenyl)propan-2-ol: Contains a nitro group and a propan-2-yl group but differs in the aromatic ring structure.
4-Nitrocyclohexylamine: A reduced form with an amino group instead of a nitro group.
Uniqueness
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one is unique due to its dual cyclohexyl rings and the presence of a nitro group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
89928-17-6 |
|---|---|
分子式 |
C15H25NO3 |
分子量 |
267.36 g/mol |
IUPAC 名称 |
4-[2-(4-nitrocyclohexyl)propan-2-yl]cyclohexan-1-one |
InChI |
InChI=1S/C15H25NO3/c1-15(2,12-5-9-14(17)10-6-12)11-3-7-13(8-4-11)16(18)19/h11-13H,3-10H2,1-2H3 |
InChI 键 |
YGNVDUBATWLOHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CCC(CC1)[N+](=O)[O-])C2CCC(=O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)
![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)



![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)



![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)

